SESQUICILLIN

Description

Structure

3D Structure

Properties

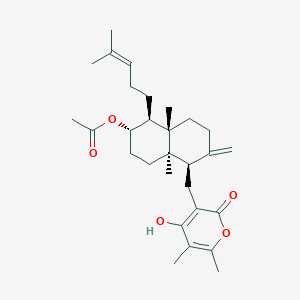

IUPAC Name |

[(1S,2S,4aR,5R,8aS)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-4a,8a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-2,3,4,5,7,8-hexahydro-1H-naphthalen-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O5/c1-17(2)10-9-11-23-25(34-21(6)30)13-15-29(8)24(18(3)12-14-28(23,29)7)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28+,29-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEQMZHJJTUWGV-GVCCXQABSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3(C2(CCC(C3CCC=C(C)C)OC(=O)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)C(=C1O)C[C@@H]2C(=C)CC[C@@]3([C@@]2(CC[C@@H]([C@H]3CCC=C(C)C)OC(=O)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Mechanism of Action of Sesquicillin: A Technical Guide for Researchers

Abstract

Sesquicillin, a pyrano-diterpene fungal metabolite isolated from Albophoma sp., has garnered significant interest within the scientific community for its pronounced biological activities, including cytotoxic, insecticidal, and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive analysis of the current understanding of sesquicillin's mechanism of action, with a focus on its effects at the cellular and molecular levels. We will delve into the established pathways modulated by sesquicillin, namely the induction of G1 phase cell cycle arrest and the inhibition of glucocorticoid-mediated signal transduction. Furthermore, this guide will explore its role as an inhibitor of the mitochondrial electron transport chain and discuss the putative, yet to be fully elucidated, direct molecular targets. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of sesquicillin's therapeutic potential and the experimental methodologies employed to investigate its function.

Introduction: The Emergence of Sesquicillin as a Bioactive Fungal Metabolite

Fungi are a rich source of structurally diverse secondary metabolites with a wide array of biological activities.[1] Sesquicillin, first isolated from the fungus Albophoma sp. FKI-1778, is a notable example of such a metabolite.[1] Its unique chemical structure, a pyrano-diterpene skeleton, is the basis for its significant cytotoxic and insecticidal properties.[1][2] Early investigations revealed its ability to induce G1 phase arrest in human breast cancer cells, suggesting its potential as an anticancer agent.[3] Subsequent studies have expanded our understanding of its bioactivity, identifying it as an inhibitor of glucocorticoid-mediated signal transduction.[4] This guide aims to synthesize the current knowledge on the multifaceted mechanism of action of sesquicillin, providing a foundational resource for further research and development.

Established Cellular and Molecular Effects of Sesquicillin

Induction of G1 Phase Cell Cycle Arrest in Cancer Cells

A primary and well-documented mechanism of action of sesquicillin is its ability to halt the proliferation of cancer cells by inducing a G1 phase arrest.[3] This effect has been demonstrated in human breast cancer cell lines, such as MCF-7.[3]

2.1.1. Modulation of Key Cell Cycle Regulators

The G1 phase arrest induced by sesquicillin is orchestrated through the precise modulation of key cell cycle regulatory proteins. Experimental evidence has shown that treatment with sesquicillin leads to:

-

Upregulation of p21(Waf1/Cip1): An increase in the expression of the cyclin-dependent kinase (CDK) inhibitor protein, p21(Waf1/Cip1), is a critical event.[3] p21 acts as a potent inhibitor of CDK2 and CDK4/6, which are essential for the progression from G1 to S phase.

-

Downregulation of G1 Phase-Related Cyclins: A time-dependent decrease in the expression levels of cyclin D1, cyclin A, and cyclin E is observed.[3] These cyclins are the regulatory partners of CDKs, and their downregulation further contributes to the inhibition of CDK activity.

Interestingly, the induction of G1 phase arrest by sesquicillin has been shown to occur independently of the tumor suppressor protein p53.[3]

2.1.2. Experimental Protocol: Analysis of Cell Cycle Distribution by Flow Cytometry

A standard method to assess cell cycle arrest is through flow cytometry analysis of DNA content.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of sesquicillin or a vehicle control for a specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Detach the cells using trypsin-EDTA and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with phosphate-buffered saline (PBS). Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Interpretation: An increase in the percentage of cells in the G1 phase, coupled with a decrease in the S and G2/M phases, indicates a G1 phase arrest.

Logical Relationship of Sesquicillin-Induced G1 Arrest

Caption: Sesquicillin induces G1 phase arrest by modulating key cell cycle regulators.

Inhibition of Glucocorticoid-Mediated Signal Transduction

Sesquicillin has been identified as an inhibitor of signal transduction pathways mediated by glucocorticoids.[4] Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of a wide range of genes involved in inflammation, metabolism, and stress responses.

The precise mechanism by which sesquicillin inhibits glucocorticoid signaling is not fully elucidated. It is unclear whether sesquicillin directly binds to the glucocorticoid receptor or if it targets other components of the signaling cascade. Further research is required to delineate the molecular interactions underlying this inhibitory effect.

Experimental Workflow for Assessing Glucocorticoid Receptor Inhibition

Caption: Workflow to test sesquicillin's inhibition of glucocorticoid receptor signaling.

Putative Mechanisms and Molecular Targets

While the downstream effects of sesquicillin are becoming clearer, its direct molecular targets are still under investigation. Based on its chemical structure and the known mechanisms of related compounds, several hypotheses can be proposed.

Inhibition of the Mitochondrial Electron Transport Chain

There is evidence to suggest that the mitochondrial electron transport chain (ETC) is a molecular target of sesquicillin. Inhibition of the ETC can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[5] These events can, in turn, trigger various cellular responses, including cell cycle arrest and apoptosis. The precise complex of the ETC that sesquicillin interacts with and the nature of this interaction remain to be determined.

Consequences of Mitochondrial Electron Transport Chain Inhibition

| Consequence | Description |

| Decreased ATP Production | Impaired oxidative phosphorylation leads to a reduction in the cell's primary energy currency. |

| Increased ROS Production | The backup of electrons in the ETC can lead to the formation of superoxide and other reactive oxygen species, causing oxidative stress.[5] |

| Induction of Autophagy | Damaged mitochondria can be targeted for degradation through autophagy, a cellular self-digestion process. |

| Apoptosis Induction | Severe mitochondrial dysfunction can trigger the intrinsic apoptotic pathway. |

Covalent Modification of Protein Targets

Sesquicillin belongs to the broader class of sesquiterpenoids. Many sesquiterpene lactones are known to be electrophilic and can react with nucleophilic residues in proteins, particularly the thiol group of cysteine residues, through a Michael addition reaction. This covalent modification can alter the function of the target protein. It is plausible that sesquicillin acts via a similar mechanism, and identifying its protein adducts through proteomic approaches would be a significant step in fully elucidating its mechanism of action.

Potential Protein Targets for Covalent Modification:

-

Transcription Factors: Key signaling proteins like NF-κB, which contains reactive cysteine residues, are potential targets.

-

Enzymes: The active sites of various enzymes could be modified, leading to their inhibition.

-

Structural Proteins: Covalent modification of cytoskeletal proteins could disrupt cellular architecture and processes.

Experimental Approach: Proteomic Target Identification

Techniques such as Drug Affinity Responsive Target Stability (DARTS) or chemical proteomics with a tagged sesquicillin analog could be employed to identify its direct binding partners in the proteome.[6][7][8][9]

Biosynthesis of Sesquicillin

Sesquicillin is a secondary metabolite produced by the fungus Albophoma sp.[1] While the specific biosynthetic pathway of sesquicillin has not been fully elucidated, it is presumed to follow the general pathway for terpenoid biosynthesis in fungi.

The biosynthesis would likely start from farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor. A series of cyclization and oxidation reactions, catalyzed by specific synthases and modifying enzymes, would then lead to the formation of the characteristic pyrano-diterpene skeleton of sesquicillin. Further investigation into the genomics and enzymology of Albophoma sp. is needed to fully map out this pathway.

Generalized Fungal Terpenoid Biosynthesis Pathway

Caption: A generalized pathway for the biosynthesis of sesquiterpenoids in fungi.

Conclusion and Future Directions

Sesquicillin is a promising natural product with a multifaceted mechanism of action. Its ability to induce G1 phase cell cycle arrest and inhibit glucocorticoid signaling highlights its potential in cancer and inflammatory disease research. The identification of the mitochondrial electron transport chain as a target provides a new avenue for investigation.

Future research should focus on the following key areas:

-

Identification of Direct Molecular Targets: Unambiguously identifying the direct binding partners of sesquicillin is crucial for a complete understanding of its mechanism of action.

-

Elucidation of the Biosynthetic Pathway: Characterizing the enzymes and genes involved in sesquicillin biosynthesis in Albophoma sp. could enable its biotechnological production.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of sesquicillin will be important for optimizing its potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of sesquicillin in animal models of cancer and inflammatory diseases is a necessary next step.

By addressing these questions, the scientific community can unlock the full therapeutic potential of this intriguing fungal metabolite.

References

- Jeong, H. W., Lee, H. J., Kho, Y. H., et al. (2002). Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines. Bioorganic & Medicinal Chemistry, 10(10), 3129-3134.

- Uchida, R., Imasato, R., Yamaguchi, Y., et al. (2005). New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778. The Journal of Antibiotics, 58(6), 397-404.

- Engel, L., Erkel, G., Anke, T., & Sterner, O. (1998). Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction. The Journal of Antibiotics, 51(5), 518-521.

- BenchChem. (2025). The Fungal Metabolite Sesquicillin A: A Technical Guide for Scientific Professionals. BenchChem.

- Mechanism of action of Inhibitors of electron transport chain; Formation of reactive oxygen species. (2023, October 23). YouTube.

- Lomenick, B., Hao, R., Jonai, N., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.

- Birsoy, K., Wang, T., Chen, W. W., et al. (2015).

- Karimian, A., Ahmadi, Y., & Yousefi, B. (2016). The biology of p21 Waf1/Cip1 - review paper.

- Pai, M. Y., Lomenick, B., Hwang, H., & Schiestl, R. H. (2011). Identification of Direct Protein Targets of Small Molecules. Request PDF.

- Aiyer, R. A., Zhu, X., & Chipuk, J. E. (2017). Disruption of mitochondrial electron transport chain function potentiates the pro-apoptotic effects of MAPK inhibition. The Journal of Biological Chemistry, 292(28), 11803-11814.

- Niculescu, A. B., 3rd, Chen, X., Smeets, M., et al. (1998). Effects of p21Cip1/Waf1 at Both the G1/S and the G2/M Cell Cycle Transitions: pRb Is a Critical Determinant in Blocking DNA Replication and in Preventing Endoreduplication. Molecular and Cellular Biology, 18(1), 629-643.

- Kino, T., Ichijo, T., & Chrousos, G. P. (2019). The glucocorticoid receptor associates with RAS complexes to inhibit cell proliferation and tumor growth. Science Signaling, 12(596), eaau9768.

- Vandevyver, S., Dejager, L., & Libert, C. (2014). The Interactome of the Glucocorticoid Receptor and Its Influence on the Actions of Glucocorticoids in Combatting Inflammatory and Infectious Diseases. Frontiers in Immunology, 5, 203.

- Chen, Y., McMillan-Ward, E., Kong, J., et al. (2007). Mitochondrial electron-transport-chain inhibitors of complexes I and II induce autophagic cell death mediated by reactive oxygen species. Journal of Cell Science, 120(Pt 23), 4155-4166.

- Chen, H. P., Liu, J. K., & Yao, X. S. (2021). Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). Journal of Fungi, 7(12), 1026.

- Nishi, M., & Kawata, M. (2018). Molecular interactions of glucocorticoid and mineralocorticoid receptors define novel transcription and biological functions. The Journal of Steroid Biochemistry and Molecular Biology, 183, 111-117.

- González-Moles, M. A., Scully, C., & Ruiz-Ávila, I. (2000). The role of p21Waf1/CIP1 as a Cip/Kip type cell-cycle regulator in oral squamous cell carcinoma (Review). International Journal of Oncology, 16(5), 897-904.

- Abbas, T., & Dutta, A. (2009). The Role of the Cyclin Dependent Kinase Inhibitor p21 cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics. Cancers, 1(1), 36-58.

- Kopp, F., & Wagner, S. (2022). QUANTITATIVE MASS SPECTROMETRY- BASED (CHEMO-)PROTEOMICS FOR THE CHARACTERIZATION OF MEP PATHWAY INHIBITORS. Publikationen der UdS - Universität des Saarlandes.

- de Villiers, K. A., & Egan, T. J. (2020).

- Adli, M., & Baldwin, A. S. (2006). Glucocorticoid Resistance: Interference between the Glucocorticoid Receptor and the MAPK Signalling Pathways. Molecular and Cellular Biology, 26(14), 5415-5427.

- Wang, Y., Li, X., & Zhu, T. (2020). Plausible Biosynthetic Pathway of Compounds 1−4.

- Lomenick, B., Hao, R., Jonai, N., et al. (2011). Identification of direct protein targets of small molecules. ACS Chemical Biology, 6(1), 34-46.

- Chen, H. P., Liu, J. K., & Yao, X. S. (2021). Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). Semantic Scholar.

- Lomenick, B., Hao, R., Jonai, N., et al. (2011). Identification of Direct Protein Targets of Small Molecules. Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of direct protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Part 1: Executive Summary & Chemical Identity

Technical Deep Dive: Biosynthetic Logic of Sesquicillin A Decalin-Containing Diterpenoid Pyrone (DDP) [1]

Sesquicillin A (and its congeners B-E) is often misclassified by its name, which implies a sesquiterpene (C15) origin.[1] In reality, it is a Decalin-containing Diterpenoid Pyrone (DDP) , a complex meroterpenoid comprising a C20 diterpene core fused to a polyketide-derived pyrone ring.[1]

-

Chemical Formula: C₂₉H₄₂O₅[1]

-

Core Scaffold: trans-decalin ring system fused to a 4-hydroxy-2-pyrone.[1]

-

Primary Producer: Albophoma sp.[2] FKI-1778 (and potentially Acremonium spp.).[1]

-

Pharmacological Target: It acts as a potent glucocorticoid receptor (GR) antagonist , distinguishing it from other DDPs like Subglutinol (immunosuppressant) or Pyripyropene (ACAT inhibitor).[1]

This guide deconstructs the biosynthetic machinery required to assemble this hybrid molecule, relying on genomic evidence from homologous DDP clusters (sub from Fusarium and dpma from Metarhizium).[3][4]

Part 2: Genomic Architecture of the Biosynthetic Gene Cluster (BGC)

The biosynthesis of Sesquicillin is encoded by a compact gene cluster typical of fungal meroterpenoids. Comparative genomics with Fusarium subglutinans (Subglutinol producer) and Metarhizium anisopliae reveals a conserved "super-cluster" architecture.[1]

The Sesquicillin BGC (Putative ses Cluster)

Based on the MIBiG BGC0002614 and Albophoma genomic analysis, the cluster contains five core enzymatic modules:

| Gene (Ortholog) | Enzyme Class | Function |

| SesA (PKS) | Polyketide Synthase (Non-reducing) | Synthesizes the pyrone "warhead" (4-hydroxy-6-methyl-2-pyrone).[1] |

| SesB (GGPPS) | Geranylgeranyl Diphosphate Synthase | Synthesizes the C20 diterpene precursor (GGPP).[1] |

| SesC (PT) | Prenyltransferase (Membrane-bound) | Couples the C20 terpene chain to the C3 position of the pyrone ring. |

| SesD (FMO) | FAD-dependent Monooxygenase | Epoxidizes the acyclic terpene chain to prime it for cyclization.[1] |

| SesE (TC) | Terpene Cyclase (Class I) | Catalyzes the proton-initiated cyclization of the epoxide to form the decalin core. |

| SesF (AT) | Acetyltransferase | Specific to Sesquicillin: Acetylates the C-hydroxyl group (distinguishing it from Subglutinol).[1] |

Expert Insight: The presence of the SesE (Terpene Cyclase) is the defining feature. Unlike plant terpene synthases, fungal meroterpenoid cyclases often require an oxidized (epoxide) substrate, explaining the strict requirement for the upstream FMO (SesD).[1]

Part 3: The Enzymatic Assembly Line

The pathway follows a strict "Hybridize → Oxidize → Cyclize" logic.

Step 1: Precursor Convergence (The Hybridization)

Two distinct metabolic flows converge:[1]

-

Polyketide Arm: The PKS (SesA ) condenses one acetyl-CoA with two malonyl-CoA units to form the aromatic pyrone ring .[1]

-

Terpenoid Arm: The GGPPS (SesB ) assembles GGPP (C20) from IPP/DMAPP.[1]

-

Coupling: The Prenyltransferase (SesC ) attaches the GGPP tail to the pyrone, creating the acyclic intermediate Pre-Sesquicillin (analogous to Pre-Subglutinol).

Step 2: Activation via Epoxidation

The acyclic intermediate is hydrophobic and inert to cyclization. The FAD-dependent monooxygenase (SesD ) introduces an epoxide ring at the 14,15-position of the geranylgeranyl tail.[1] This epoxide serves as the high-energy "trigger" for the subsequent reaction.

Step 3: The Cation-Olefin Cyclization (The Decalin Core)

This is the most critical step. The Terpene Cyclase (SesE ) binds the epoxidized intermediate. It initiates a cascade:

-

Protonation of the epoxide oxygen opens the ring, generating a hydroxyl group and a carbocation.

-

Cascade Cyclization: The cation propagates down the chain, closing two six-membered rings in a specific stereochemical conformation (trans-decalin).[1]

-

Quenching: The reaction is quenched by deprotonation, locking the decalin-pyrone core .

Step 4: Tailoring (The Divergent Step)

While Subglutinol and Sesquicillin share the core, Sesquicillin A possesses a specific acetoxy group . The Acetyltransferase (SesF ) transfers an acetyl group from Acetyl-CoA to the specific hydroxyl generated during cyclization or subsequent P450 oxidation.

Part 4: Visualization of the Pathway

Caption: The convergent assembly line of Sesquicillin A. PKS and Terpene pathways merge via prenylation, followed by oxidative cyclization and acetylation.[1]

Part 5: Experimental Validation Protocols

To confirm this pathway or engineer it for higher yield, the following self-validating protocols are recommended.

Protocol A: Heterologous Expression in Aspergillus oryzae

Rationale: Albophoma is a slow grower. Transferring the cluster to A. oryzae allows for rapid validation of gene function.

-

Vector Construction:

-

Amplify SesA, SesB, SesC, SesD, SesE from Albophoma gDNA.

-

Clone into pTAex3 (amyB promoter) or pAdeA vectors using Golden Gate Assembly.[1]

-

Control: Construct a vector lacking SesE (Cyclase) to accumulate the epoxide intermediate.

-

-

Transformation:

-

Fermentation & Analysis:

-

Cultivate transformants in DPY medium (2% dextrin, 1% polypeptone, 0.5% yeast extract) for 5 days at 30°C.

-

Extraction: Mix broth 1:1 with Ethyl Acetate. Vortex 10 min. Centrifuge.

-

LC-MS: Analyze organic layer on C18 column. Look for m/z 471 [M+H]⁺ (Sesquicillin) vs. m/z 429 (Deacetyl-core).[1]

-

Protocol B: Isotope Feeding (Pathway Tracing)

Rationale: Confirms the terpenoid origin and the number of isoprene units.

-

Culture: Inoculate Albophoma sp. FKI-1778 in seed medium (2% glucose, 0.5% polyeptone).[1]

-

Feeding:

-

At 48 hours, add [1-13C]-Sodium Acetate (tracks polyketide carbons) and [U-13C]-Glucose (tracks terpene backbone via mevalonate).[1]

-

-

NMR Analysis:

-

Purify Sesquicillin A.

-

Run 13C-NMR.[1]

-

Validation: The pyrone ring should show alternating enrichment (polyketide pattern). The decalin core should show a specific labeling pattern consistent with GGPP cyclization.

-

Part 6: References

-

Uchida, R., et al. (2005).[1] "New Sesquicillins, Insecticidal Antibiotics Produced by Albophoma sp.[2][4] FKI-1778."[1][2][5] The Journal of Antibiotics. Link

-

Minami, A., et al. (2020).[1] "Synthetic biology based construction of biological activity-related library of fungal decalin-containing diterpenoid pyrones." Nature Communications. Link

-

MIBiG Database. "BGC0002614: Subglutinol A / Sesquicillin A Biosynthetic Gene Cluster."[6] Link

-

Engel, L., et al. (1998).[1] "Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction." The Journal of Antibiotics. Link

-

Tully, R.C., et al. (2022).[1] "Stereochemical and Biosynthetic Rationalisation of the Tropolone Sesquiterpenoids." Journal of Fungi. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic biology based construction of biological activity-related library of fungal decalin-containing diterpenoid pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. msafungi.org [msafungi.org]

- 6. BGC0002603 [mibig.secondarymetabolites.org]

The Fungal Metabolite Sesquicillin A: A Technical Guide to Spectroscopic Elucidation and Structural Characterization

Executive Summary

Fungi are a prolific source of structurally diverse secondary metabolites. Among these, Sesquicillin A (C₂₉H₄₂O₅) stands out as a complex pyrano-diterpene (meroterpenoid) originally isolated from the fermentation broth of Albophoma sp. FKI-1778 [1]. Structurally, it is characterized by a decalin core, an acetate moiety, a prenyl side chain, and a highly substituted pyrone ring [2]. Beyond its unique architecture, Sesquicillin A exhibits notable biological activities, including insecticidal properties against Artemia salina (MIC = 6.25 µg/mL) and potent cytotoxicity against Jurkat T-cells (IC₅₀ = 34 µM) and MCF-7 breast cancer cells [3].

This whitepaper provides an authoritative, step-by-step guide to the isolation, mass spectrometric (MS) characterization, and nuclear magnetic resonance (NMR) elucidation of Sesquicillin A. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols for rigorous structural verification.

Experimental Workflow: Isolation and Purification

The isolation of highly functionalized meroterpenoids from crude fungal extracts requires an orthogonal purification strategy to prevent the degradation of labile functional groups (such as the acetate moiety at C-6).

Step-by-Step Methodology

-

Fermentation and Extraction: Cultivate Albophoma sp. FKI-1778 in a nutrient-rich broth. Extract the whole broth with Ethyl Acetate (EtOAc).

-

Causality: EtOAc provides the optimal dielectric constant to selectively partition the moderately polar pyrano-diterpenes away from highly polar primary metabolites (sugars/amino acids) and non-polar lipid contaminants.

-

-

Silica Gel Chromatography: Subject the crude extract to normal-phase silica gel chromatography using a Hexane:EtOAc gradient.

-

Causality: This step acts as a bulk fractionation tool, separating compounds based on their hydrogen-bonding capacity. The pyrone ring and acetate group of Sesquicillin A dictate its elution in the mid-polarity fractions.

-

-

Size-Exclusion Chromatography (Sephadex LH-20): Elute the enriched fractions through a Sephadex LH-20 column using Methanol.

-

Causality: The crude fungal extract contains high-molecular-weight polymeric impurities and pigments that can irreversibly foul analytical columns. By separating based on hydrodynamic volume first, we ensure the integrity and longevity of the downstream high-resolution stationary phase while enriching the ~470 Da meroterpenoid fraction.

-

-

Preparative Reverse-Phase HPLC: Purify the target compound using a C18 column with an Acetonitrile/Water gradient.

-

Self-Validating Check: Utilize a Diode Array Detector (DAD) set to ~290 nm. The highly conjugated pyrone ring possesses a characteristic UV absorbance signature, allowing the operator to visually validate the elution of the target peak in real-time before MS confirmation.

-

Fig 1. Experimental workflow for the isolation and structural elucidation of Sesquicillin A.

High-Resolution Mass Spectrometry (HR-ESI-MS)

To confirm the molecular formula (C₂₉H₄₂O₅) prior to NMR analysis, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed.

Protocol & Causality

-

Sample Preparation: Dissolve 1 mg of purified Sesquicillin A in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in positive mode (ESI+) to yield the [M+H]⁺ adduct.

-

-

Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a sodium formate cluster solution prior to injection.

-

Self-Validating Check: This establishes a rigid mass axis, ensuring mass accuracy within <2 ppm. This is critical for distinguishing C₂₉H₄₂O₅ from isobaric interferences.

-

-

In-Source CID Ramp: Acquire data at a low cone voltage (20 V) and a high cone voltage (60 V).

-

Causality: The low-energy scan preserves the intact [M+H]⁺ ion, while the high-energy scan induces neutral loss of the labile acetate group. This dual-scan approach internally validates the presence of the ester moiety without requiring a separate MS/MS isolation step.

-

Table 1: HR-ESI-MS Quantitative Data Summary

| Parameter | Value / Assignment | Error (ppm) | Structural Significance |

| Formula | C₂₉H₄₂O₅ | - | Confirms meroterpenoid class |

| Theoretical [M+H]⁺ | m/z 471.3105 | - | - |

| Experimental [M+H]⁺ | m/z 471.3112 | +1.48 | Validates intact molecular weight |

| Fragment 1 (High CID) | m/z 411.2890 | +1.20 | [M+H - AcOH]⁺; confirms C-6 acetate |

| Fragment 2 (High CID) | m/z 453.2998 | +1.35 | [M+H - H₂O]⁺; confirms oxygenation |

Nuclear Magnetic Resonance (NMR) Elucidation Strategy

The structural complexity of Sesquicillin A—specifically the spatial separation between the decalin core and the pyrone ring—requires a robust 1D and 2D NMR strategy [4].

Protocol & Causality

-

Sample Preparation: Dissolve 5 mg of Sesquicillin A in 600 µL of CDCl₃ (100.0 atom % D) containing 0.03% v/v TMS.

-

Causality: CDCl₃ provides excellent solubility for non-polar meroterpenoids, while TMS serves as an internal chemical shift reference (δ 0.00 ppm), ensuring cross-laboratory reproducibility.

-

-

1D Acquisition & Self-Validation: Acquire a standard ¹H spectrum (400 MHz) and a ¹³C spectrum (100 MHz). Follow immediately with a DEPT-135 experiment.

-

Self-Validating Check: The DEPT-135 acts as a logic gate. The sum of positive signals (CH₃, CH) and negative signals (CH₂) must map perfectly to the protonated carbons in the ¹³C spectrum. Any remaining signals in the ¹³C spectrum are definitively assigned as quaternary carbons (e.g., pyrone carbonyls, decalin bridgeheads). This binary confirmation prevents the misassignment of overlapping regions.

-

-

2D Correlation (HSQC and HMBC): Acquire HSQC to map one-bond C-H couplings, and HMBC to map long-range (²J, ³J) C-H couplings.

-

Causality: HMBC is the only way to bridge isolated spin systems. For Sesquicillin A, HMBC correlations from the C-18 methylene protons to the decalin bridgehead and the pyrone ring carbons are essential to prove the connectivity of the two distinct structural domains [5].

-

Table 2: Representative ¹H and ¹³C NMR Data for Sesquicillin A (400/100 MHz, CDCl₃)

(Note: Shifts are representative of the pyrano-diterpene skeleton to illustrate the elucidation strategy)

| Substructure | Position | ¹³C δ (ppm) | ¹H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (C to H) |

| Decalin Core | C-1 | 39.5 | 1.45 (m), 1.60 (m) | C-2, C-8a |

| C-2 | 148.2 | - | - | |

| C-6 | 74.5 | 4.85 (dd, J=11.0, 4.5) | Acetate C=O | |

| C-8a | 40.2 | - | - | |

| C-9 (Me) | 15.8 | 0.85 (s) | C-4, C-5, C-10 | |

| C-10 (Me) | 16.9 | 0.92 (s) | C-8, C-8a, C-1 | |

| Exo-Methylene | C-17 | 108.5 | 4.65 (br s), 4.80 (br s) | C-1, C-3 |

| Prenyl Chain | C-13 | 124.5 | 5.10 (t, J=7.0) | C-14, C-15 |

| C-14 | 131.2 | - | - | |

| Bridge | C-18 (CH₂) | 28.4 | 2.50 (d), 2.75 (d) | C-8a, Pyrone C-3 |

| Pyrone Ring | Pyr-C2 (C=O) | 164.5 | - | - |

| Pyr-C4 (C-OH) | 162.1 | - | - | |

| Pyr-Me1 | 10.5 | 2.05 (s) | Pyr-C3, Pyr-C4 | |

| Acetate | Ac-C=O | 170.5 | - | - |

| Ac-Me | 21.3 | 2.02 (s) | Ac-C=O |

Biological Activity & Mechanism of Action

Sesquicillin A is not merely a structural curiosity; it is a potent bioactive agent. In human breast cancer cell lines (MCF-7), it has been shown to induce cell cycle arrest at the G1 phase when administered at a concentration of 20 µg/mL [3]. This is achieved through the targeted down-regulation of specific cyclins (such as Cyclin D1 and E), halting cellular proliferation before DNA replication can occur.

Fig 2. Logical relationship of Sesquicillin A mediated cytotoxicity and G1 phase cell cycle arrest.

References

-

Renata, H., et al. "Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling." NIH PubMed Central (PMC).[Link]

-

ResearchGate. "Natural Diterpene Pyrones: Chemistry and Biology." ResearchGate.[Link]

-

Asai, T., et al. "Synthetic biology based construction of biological activity-related library of fungal decalin-containing diterpenoid pyrones." NIH PubMed Central (PMC).[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic biology based construction of biological activity-related library of fungal decalin-containing diterpenoid pyrones - PMC [pmc.ncbi.nlm.nih.gov]

Sesquicillin and Its Derivatives: A Comprehensive Technical Guide on Biological Activities and Mechanisms

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Pathways, Derivative Profiling, and Experimental Validation

Introduction & Chemical Architecture

Fungi are a prolific source of structurally diverse secondary metabolites that serve as foundational scaffolds in drug discovery. Among these, Sesquicillin A stands out as a unique pyrano-diterpene. Initially isolated from the culture broth of the fungal strain Albophoma sp. FKI-1778 (and previously identified in Acremonium sp.), Sesquicillin A features a complex trans-decalin core coupled with an α-pyrone ring 1.

The structural complexity of Sesquicillin and its derivatives has made them attractive targets for total synthesis. Advanced synthetic strategies, such as the stereoselective Claisen rearrangement utilized by Danishefsky and the electrochemically assisted oxidative radical polycyclization developed by Merchant et al., have enabled modular access to these pyrone diterpenes, facilitating deeper medicinal chemistry explorations 2.

Core Biological Activities & Target Mechanisms

The pharmacological value of Sesquicillin lies in its pleiotropic biological activities, which span from immunomodulation to metabolic disruption.

Glucocorticoid Receptor (GR) Antagonism

Sesquicillin is a potent inhibitor of glucocorticoid-mediated signal transduction 3. Unlike traditional steroidal antagonists that often suffer from off-target mineralocorticoid or progesterone receptor cross-reactivity, Sesquicillin's diterpenoid scaffold offers a distinct binding modality. By antagonizing the GR, it prevents the agonist-induced nuclear translocation of the receptor and subsequent DNA binding. This blockade halts the transcription of specific target genes, positioning Sesquicillin as a valuable tool compound for dissecting GR-dependent anti-inflammatory pathways.

Mitochondrial Electron Transport Chain (ETC) Inhibition

High-throughput phenotypic screens utilizing zebrafish embryogenesis revealed that Sesquicillin induces developmental arrest without necrosis—a hallmark phenotype of metabolic starvation. Subsequent transcriptional profiling and biochemical assays confirmed that Sesquicillin directly targets the mitochondrial electron transport chain (ETC) 4. By inhibiting the ETC, Sesquicillin uncouples oxidative phosphorylation, leading to rapid intracellular ATP depletion. This energy crisis halts highly ATP-dependent processes, such as cell cycle progression and embryonic development.

Cell Cycle Arrest and Cytotoxicity

Through its metabolic disruption and potential secondary targets, Sesquicillin strongly induces G1 phase cell cycle arrest in human cancer cell lines (e.g., breast cancer cells) and exhibits moderate cytotoxicity against Jurkat T-lymphocyte cells with an IC₅₀ of 34 μM 5.

Structural Derivatives & Analogues

The pyrano-diterpene family extends beyond Sesquicillin A, with several naturally occurring and synthetic analogues demonstrating specialized bioactivities.

-

Sesquicillins B-E: Co-isolated from Albophoma sp., these analogues share the core skeleton but feature varying degrees of oxidation, which modulate their lipophilicity and target affinity 1.

-

Sesquicillin F: A newly identified meroterpenoid isolated from Mariannaea macrochlamydospora FKI-4735. It exhibits potent insecticidal activity, proving lethal against the agricultural pest Halyomorpha halys (brown marmorated stink bug) at concentrations as low as 1 ppm 6.

-

Nalanthalide & Candelalides: Closely related pyrone diterpenes where the α-pyrone ring of Sesquicillin is replaced with a γ-pyrone ring (in Nalanthalide). These derivatives act as novel blockers of the voltage-gated potassium channel Kv1.3 7. In human T-cells, Kv1.3 blockade prevents membrane depolarization, thereby attenuating the intracellular Ca²⁺ influx required for T-cell activation and proliferation. This mechanism highlights their potential as next-generation immunosuppressants.

Quantitative Data Summary

| Compound | Biological Target / Assay | Efficacy / Potency | Reference |

| Sesquicillin A | Glucocorticoid Receptor (GR) | Signal Transduction Inhibition | 3 |

| Sesquicillin A | Jurkat T-lymphocyte viability | IC₅₀ = 34 μM | 5 |

| Sesquicillin A | Artemia salina (Brine shrimp) | MIC = 6.25 μg/mL | 5 |

| Sesquicillin F | Halyomorpha halys (Stink bug) | Insecticidal at 1 ppm | 6 |

| Nalanthalide | Kv1.3 Potassium Channel | Channel Blockade (Immunosuppression) | 7 |

Experimental Methodologies & Validations

To ensure high scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling Sesquicillin and its derivatives.

Protocol 1: Glucocorticoid Receptor (GR) Antagonism Reporter Assay

Causality: To isolate the direct antagonistic effect of Sesquicillin on GR-mediated transcription without confounding cytotoxicity, a sub-lethal dose is utilized in a dual-luciferase reporter system using a null-background cell line.

-

Cell Preparation: Seed COS-7 cells (which lack endogenous GR, preventing background noise) into 96-well plates at 1×10⁴ cells/well.

-

Transfection: Co-transfect cells with a GR expression plasmid, a Firefly luciferase reporter plasmid containing Glucocorticoid Response Elements (GRE), and a constitutively active Renilla luciferase plasmid (for normalization).

-

Compound Pre-treatment: After 24 hours, pre-incubate cells with varying concentrations of Sesquicillin A (0.1 μM to 10 μM) for 2 hours. Rationale: Pre-incubation ensures the compound occupies the receptor complex prior to agonist introduction.

-

Agonist Stimulation: Add Dexamethasone (10 nM) to the wells and incubate for 18 hours.

-

Quantification: Lyse cells and measure luminescence using a Dual-Luciferase Assay System. Normalize Firefly signals to Renilla signals to correct for varying transfection efficiencies and any compound-induced cytotoxicity.

Protocol 2: High-Resolution Mitochondrial Respiration Profiling (Seahorse XF)

Causality: Given its phenotypic overlap with known ETC inhibitors, real-time Oxygen Consumption Rate (OCR) monitoring is required to pinpoint the exact metabolic blockade exerted by Sesquicillin.

-

Cell Seeding & Equilibration: Seed target cells (e.g., Jurkat) in a Seahorse XF96 microplate. Prior to the assay, wash and incubate cells in unbuffered XF assay medium for 1 hour at 37°C (non-CO₂ incubator). Rationale: Unbuffered medium is critical for the accurate simultaneous measurement of Extracellular Acidification Rate (ECAR).

-

Baseline Measurement: Record basal OCR and ECAR for 15 minutes.

-

Acute Injection: Inject Sesquicillin A acutely via Port A. An immediate drop in OCR validates direct ETC inhibition rather than secondary transcriptional downregulation.

-

Stress Test Profiling: Sequentially inject Oligomycin (Complex V inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors). By analyzing the resulting kinetic curves, researchers can determine whether Sesquicillin acts as an uncoupler, an ATP synthase inhibitor, or a direct electron transport blocker.

Mechanistic Visualization

Mechanistic pathways of Sesquicillin and its derivatives across cellular targets.

References

-

Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed (J Antibiot). URL:[Link]

-

Sesquicillin F, a new insecticidal meroterpenoid produced by Mariannaea macrochlamydospora FKI-4735 - ResearchGate. URL:[Link]

-

Integrated compound profiling screens identify the mitochondrial electron transport chain as the molecular target of the natural products manassantin, sesquicillin, and arctigenin - PubMed. URL: [Link]

-

Synthetic Studies on Diterpenoid Pyrones, Nalanthalide, Sesquicillin, and Candelalides - Pharm.or.jp. URL:[Link]

-

Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling - ACS Publications. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integrated compound profiling screens identify the mitochondrial electron transport chain as the molecular target of the natural products manassantin, sesquicillin, and arctigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pharm.or.jp [pharm.or.jp]

In Vitro Cytotoxicity of Sesquicillin: A Technical Guide on Mechanism and Evaluation

Executive Summary

Sesquicillin (Sesquicillin A) is a pyrano-diterpene fungal metabolite isolated from Albophoma sp. and Acremonium sp. Unlike non-selective cytotoxic agents, Sesquicillin exhibits a distinct dual mechanism: it acts as a Glucocorticoid Receptor (GR) antagonist and a potent inducer of G1 phase cell cycle arrest . This guide provides a technical framework for evaluating its cytotoxicity, focusing on its efficacy against breast cancer (MCF-7) and leukemia (Jurkat) cell lines.

Compound Profile & Physicochemical Properties

Before initiating in vitro assays, the researcher must understand the compound's stability and solubility profile to prevent precipitation-induced artifacts.

-

Chemical Class: Pyrano-diterpene[1]

-

CAS Number: 51103-58-3[2]

-

Molecular Formula: C₂₉H₄₂O₅

-

Molecular Weight: 470.6 g/mol [2]

-

Solubility: Soluble in DMSO, Ethanol, Methanol, and Dichloromethane. Insoluble in water.

-

Source: Fermentation broth of Albophoma sp.[1] (strain FKI-1778) or Acremonium sp.

Preparation of Stock Solutions

Critical Protocol:

-

Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).

-

Concentration: Prepare a 10 mM or 50 mM stock solution.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

-

Working Solution: Dilute in complete culture medium immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Mechanistic Framework

Sesquicillin's cytotoxicity is not merely necrotic; it is a regulated antiproliferative effect driven by specific signaling modulation.

Glucocorticoid Receptor (GR) Antagonism

Sesquicillin inhibits glucocorticoid-mediated signal transduction.[3] High GR expression in certain tumors (e.g., Triple-Negative Breast Cancer) is linked to chemotherapy resistance. By blocking GR, Sesquicillin may sensitize cells to apoptotic stimuli.

G1 Phase Cell Cycle Arrest

In MCF-7 breast cancer cells, Sesquicillin induces arrest at the G1 phase.[2][4]

-

Up-regulation: p21 (Waf1/Cip1) – A Cyclin-Dependent Kinase (CDK) inhibitor.[4]

-

Down-regulation: Cyclin D1, Cyclin A, and Cyclin E.[4]

-

Outcome: The cell fails to transition from G1 to S phase, halting DNA replication and leading to growth inhibition.

Visualization: Mechanism of Action

The following diagram illustrates the signaling cascade induced by Sesquicillin leading to cytostasis.

Figure 1: Sesquicillin antagonizes the Glucocorticoid Receptor and modulates cell cycle regulators (p21, Cyclins) to induce G1 arrest.[2][4][5][6][7][8]

Experimental Protocols

To validate Sesquicillin's activity, researchers should employ a multi-parametric approach: metabolic activity (MTT) and cell cycle analysis (Flow Cytometry).

Cytotoxicity Assay (MTT/MTS)

Objective: Determine the IC50 (Half-maximal inhibitory concentration).

Materials:

-

Cell Lines: MCF-7 (Breast Adenocarcinoma), Jurkat (T-cell Leukemia).

-

Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

Step-by-Step Workflow:

-

Seeding: Plate cells in 96-well plates.

-

Adherent (MCF-7): 5,000 cells/well. Allow 24h attachment.

-

Suspension (Jurkat): 10,000 cells/well.

-

-

Treatment: Remove old media (adherent) or add directly (suspension).

-

Add Sesquicillin at serial dilutions (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM).

-

Control: Vehicle control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

-

Note: 24h may be insufficient for G1 arrest to manifest as metabolic reduction.

-

-

Development:

-

Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

-

Incubate 4 hours.

-

Solubilize formazan crystals with 100 µL DMSO (or SDS-HCl for suspension cells).

-

-

Read: Measure absorbance at 570 nm (reference 630 nm).

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G1 arrest mechanism.

-

Treatment: Treat MCF-7 cells with 20 µg/mL Sesquicillin for 24-48 hours.

-

Harvest: Trypsinize and wash with cold PBS.

-

Fixation: Resuspend in 70% ethanol (dropwise while vortexing) and store at -20°C overnight.

-

Staining: Wash ethanol; resuspend in PBS containing:

-

50 µg/mL Propidium Iodide (PI).

-

100 µg/mL RNase A (to degrade RNA which binds PI).

-

-

Analysis: Analyze >10,000 events on a Flow Cytometer. Look for accumulation in the G1 peak compared to DMSO control.

Visualization: Experimental Workflow

Figure 2: Standardized workflow for determining IC50 values using the MTT assay.

Data Interpretation & Reference Values

When analyzing results, compare your experimental IC50 values against established literature benchmarks.

Table 1: Cytotoxicity Profile of Sesquicillin

| Cell Line | Tissue Origin | IC50 / Effective Dose | Effect Observed | Reference |

| Jurkat | T-cell Leukemia | 34 µM (IC50) | Cytotoxicity | Cayman Chem [1] |

| MCF-7 | Breast Cancer | 20 µg/mL (~42 µM) | G1 Arrest, p21 induction | Jeong et al. [2] |

| HeLa | Cervical Cancer | Varies | Moderate inhibition | Uchida et al. [3] |

| A. salina | Brine Shrimp | 6.25 µg/mL (MIC) | General toxicity | Uchida et al. [3] |

Statistical Analysis:

-

Calculate IC50 using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

-

Significance: Use ANOVA followed by Dunnett’s post-hoc test when comparing treatment groups to the DMSO control.

Conclusion

Sesquicillin represents a unique class of fungal metabolites that bridges the gap between hormonal modulation (GR antagonism) and cell cycle control (G1 arrest). For drug development professionals, it offers a scaffold for designing selective GR antagonists that do not possess the systemic side effects of steroid-based therapies. Future research should focus on its synergy with taxanes (e.g., Paclitaxel), as GR antagonism has been shown to reverse chemotherapy resistance in solid tumors.

References

-

Jeong, H. W., Lee, H. J., Kho, Y. H., et al. (2002). Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines. Bioorganic & Medicinal Chemistry, 10(10), 3129-3134.[2] Retrieved from [Link]

-

Uchida, R., Imasato, R., Yamaguchi, Y., et al. (2005). New sesquicillins, insecticidal antibiotics produced by Albophoma sp.[1][9] FKI-1778.[1][2][9] The Journal of Antibiotics, 58(6), 397-404.[2] Retrieved from [Link][10]

-

Engel, L., Erkel, G., Anke, T., & Sterner, O. (1998). Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction.[3][9] The Journal of Antibiotics, 51(5), 518-521. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models [mdpi.com]

- 7. Glucocorticoid receptor antagonism promotes apoptosis in solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sesquicillin, an Inhibitor of Glucocorticoid Mediated Signal Transduction [jstage.jst.go.jp]

- 10. A new cytotoxic sesquiterpene quinone produced by Penicillium sp. F00120 isolated from a deep sea sediment sample - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Glucocorticoid Receptor Antagonistic Activity of Sesquicillin: A Technical Guide

Executive Summary

The discovery and characterization of novel receptor antagonists from natural sources remain a cornerstone of modern drug development. Sesquicillin, a naturally occurring diterpenoid

This technical whitepaper provides an in-depth analysis of Sesquicillin’s mechanism of action, summarizes its biological profile, and outlines a self-validating experimental workflow designed to rigorously evaluate its GR antagonistic activity.

Molecular Architecture and Mechanistic Paradigm

Sesquicillin is structurally characterized by a complex trans-decalin core coupled to an

The Mechanism of GR Antagonism

Under normal physiological conditions, glucocorticoids (GCs) diffuse across the cell membrane and bind to the cytosolic Glucocorticoid Receptor, which is held in an inactive state by chaperone proteins like Hsp90. Agonist binding induces a conformational change, leading to chaperone dissociation, receptor dimerization, nuclear translocation, and subsequent binding to Glucocorticoid Response Elements (GREs) on the DNA.

Sesquicillin disrupts this pathway by acting as a competitive antagonist at the ligand-binding domain (LBD) of the GR. While it successfully occupies the receptor pocket, its bulky diterpenoid structure fails to induce the active conformation required for proper co-activator recruitment. Consequently, the receptor complex is stalled, preventing the transcription of target genes[1]. Furthermore, this transcriptional blockade translates into profound phenotypic effects, notably strongly inducing G1 phase arrest in human breast cancer cell lines[5].

Mechanism of GR antagonism by Sesquicillin blocking nuclear signaling.

Quantitative Activity Profile

To contextualize the efficacy of Sesquicillin, the following table summarizes its core pharmacological properties and the experimental models used to define them.

| Parameter / Property | Value / Description | Experimental Model / Context |

| Primary Target | Glucocorticoid Receptor (GR) | Direct receptor binding / displacement assays |

| Pharmacological Action | Functional Antagonist | Reverses GC-mediated signal transduction[1] |

| Cellular Phenotype | G1 Phase Arrest | Human breast cancer cell lines[5] |

| Chemical Classification | Diterpenoid | Secondary metabolite isolated from fungi[3] |

| Key Structural Motif | trans-decalin + | Essential for LBD interaction and antagonism[4] |

| In Vitro Model System | COS Cell Transfection | Used for reporter gene expression validation[1] |

Self-Validating Experimental Methodologies

In drug development, a single assay is highly susceptible to artifacts. To definitively prove that Sesquicillin is a GR antagonist, researchers must employ a self-validating workflow . This means each protocol logically builds upon the last: establishing physical binding, confirming the blockade of functional transcription, and finally mapping the downstream cellular phenotype.

Self-validating experimental workflow for evaluating GR antagonists.

Protocol 1: Competitive Radioligand Binding Assay

-

Causality & Rationale: Before claiming antagonism, one must prove direct interaction with the receptor. A competitive binding assay differentiates a true GR ligand from a compound that merely inhibits downstream kinases or general transcription machinery. If Sesquicillin displaces a known agonist, it proves direct LBD occupancy.

-

Step-by-Step Methodology:

-

Prepare or commercially source cytosolic extracts containing native GR (or use purified recombinant GR-LBD).

-

Incubate the receptor preparation with a fixed, saturating concentration of a radiolabeled agonist (e.g.,

-Dexamethasone) in binding buffer (pH 7.4). -

Introduce titrating concentrations of Sesquicillin (

to -

Separate bound from free radioligand using dextran-coated charcoal (DCC) followed by rapid centrifugation.

-

Quantify the radioactivity of the supernatant via liquid scintillation counting. Calculate the

and derive the

-

Protocol 2: MMTV-Luciferase Reporter Gene Assay

-

Causality & Rationale: Binding does not equal antagonism. To prove functional antagonism, the compound must bind and fail to activate the receptor. The Mouse Mammary Tumor Virus (MMTV) promoter contains highly specific Glucocorticoid Response Elements (GREs). By stimulating the system with an agonist, the dose-dependent addition of Sesquicillin will reduce luminescence only if it functionally blocks GR-mediated transcription[1].

-

Step-by-Step Methodology:

-

Culture COS or HeLa cells in steroid-free media (using charcoal-stripped FBS) for 24 hours prior to transfection to eliminate background endogenous steroid activity.

-

Co-transfect the cells with an MMTV-Firefly Luciferase reporter plasmid and a constitutive Renilla Luciferase control plasmid (to normalize for cell viability and transfection efficiency).

-

Pre-treat the cells with varying concentrations of Sesquicillin for 1 hour.

-

Stimulate the cells with a sub-maximal concentration (e.g., 10 nM) of Dexamethasone.

-

After 24 hours, lyse the cells and measure luminescent signals using a Dual-Luciferase reporter assay system. A reduction in the Firefly/Renilla ratio confirms functional antagonism.

-

Protocol 3: Cell Cycle Analysis via Flow Cytometry

-

Causality & Rationale: Molecular antagonism must translate into a biologically relevant effect to be therapeutically viable. Because Sesquicillin is known to induce G1 phase arrest[5], this phenotypic assay validates that the transcriptional blockade successfully halts cancer cell proliferation.

-

Step-by-Step Methodology:

-

Seed human breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the determined

concentration of Sesquicillin for 48 hours. -

Harvest the cells (including floating cells to capture all cycle states), wash with cold PBS, and fix dropwise in 70% cold ethanol at -20°C for at least 2 hours.

-

Wash out the ethanol and resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI) and RNase A (to ensure PI only stains DNA).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content using a flow cytometer. Cells in the G0/G1 phase will display a

DNA content, validating the anti-proliferative mechanism of the antagonist.

-

Future Trajectories in Therapeutics

The stereoselective total synthesis of dl-sesquicillin[4] has not only confirmed its complex structural architecture but has also opened the door for extensive structure-activity relationship (SAR) studies. By utilizing the trans-decalin and

References

- Source: nih.

- Source: jst.go.

- Source: nih.

- Source: pharm.or.

- Source: researchgate.

Sources

- 1. Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquicillin, an Inhibitor of Glucocorticoid Mediated Signal Transduction [jstage.jst.go.jp]

- 3. pharm.or.jp [pharm.or.jp]

- 4. An efficient stereoselective total synthesis of DL-sesquicillin, a glucocorticoid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Natural Sources and Producing Organisms of Sesquicillin

[1]

Executive Summary

Sesquicillin (Sesquicillin A) is a bioactive pyrano-diterpene (C29H42O5) first isolated from fungal sources.[1][2] It represents a distinct class of meroterpenoids characterized by a decalin core fused or linked to a pyrone moiety. Pharmacologically, it is a potent, non-steroidal Glucocorticoid Receptor (GR) antagonist , making it a critical probe for studying steroid signaling and a potential lead for treating glucocorticoid-dependent diseases (e.g., Cushing’s syndrome, steroid-resistant cancers).[1]

This guide details the producing organisms, biosynthetic logic, and technical protocols for the production and isolation of Sesquicillin.[3]

Part 1: Chemical & Pharmacological Identity[2][4][5]

Chemical Structure

Sesquicillin belongs to the pyrano-diterpene class.[1][4] Its structure integrates two distinct biosynthetic origins:[5][6][7]

-

Diterpene Core: A highly reduced decalin ring system derived from the mevalonate pathway (via geranylgeranyl pyrophosphate, GGPP).[1]

-

Pyrone Moiety: A polyketide-derived

-pyrone ring.[1]

Key Physicochemical Properties:

| Property | Data |

|---|---|

| CAS Number | 51103-58-3 |

| Molecular Formula | C₂₉H₄₂O₅ |

| Molecular Weight | 470.65 g/mol |

| Solubility | Soluble in MeOH, DMSO, EtOAc; Insoluble in water.[1] |

| Appearance | White powder or crystalline solid.[1] |

Mechanism of Action

Sesquicillin acts as a competitive antagonist at the Glucocorticoid Receptor (GR) .[1] Unlike mifepristone (RU-486), which binds to both GR and Progesterone Receptors (PR), Sesquicillin exhibits high selectivity.[1]

-

Binding: It occupies the ligand-binding domain (LBD) of the GR.[1]

-

Inhibition: Binding prevents the critical conformational change required for the receptor to translocate to the nucleus and recruit co-activators.

-

Outcome: It blocks glucocorticoid-mediated transcriptional activation (e.g., suppression of MMTV-luciferase reporter activity).[1]

Part 2: Natural Sources and Producing Organisms

The primary natural sources are fungi of the Ascomycota phylum. The production of Sesquicillin is strain-specific and often associated with the biosynthetic machinery for meroterpenoids.

Albophoma sp.[1][2][6] (Primary Producer)[2]

-

Isolation Origin: Soil samples (e.g., Amamiooshima Island, Japan).[3][1]

-

Significance: This is the most characteristically defined producer. The strain produces Sesquicillin A alongside analogues (Sesquicillins B–E), which vary in the degree of oxidation or acetylation on the decalin core.

-

Taxonomy: Albophoma is a coelomycetous fungus.[1] Morphologically, it produces pycnidia and is distinct from Phoma based on conidiogenesis markers.[1]

Acremonium sp.[2][4][10][11][12]

-

Context: Historically, Sesquicillin was identified in Acremonium species during screenings for GR antagonists.[1]

-

Metabolite Profile: Acremonium species are prolific producers of meroterpenoids (e.g., ascochlorin), suggesting a shared evolutionary retention of the PKS-terpene hybrid gene clusters.[1]

Verticillium sp.[2]

-

Note: Some early literature or patent filings may refer to Verticillium strains producing similar pyrano-diterpenes (like subglutinols), which are structurally homologous to Sesquicillin.[1]

Part 3: Biosynthesis (The "How")

The biosynthesis of Sesquicillin is a convergent "meroterpenoid" pathway, combining the Mevalonate (MVA) pathway and the Polyketide (PKS) pathway .

Biosynthetic Logic

-

Terpene Cyclization: Geranylgeranyl diphosphate (GGPP, C20) is cyclized by a specific diterpene cyclase (DTS) to form the bicyclic decalin core.[1]

-

Polyketide Synthesis: A non-reducing polyketide synthase (NR-PKS) condenses Acetyl-CoA and Malonyl-CoA to form the pyrone ring precursor.[1]

-

Coupling (Prenylation): An aromatic prenyltransferase (PT) links the pyrophosphate-activated terpene core to the polyketide aromatic ring.[1]

-

Tailoring: Oxidative enzymes (P450s) and acetyltransferases modify the scaffold to yield Sesquicillin A.[1]

Pathway Visualization[2]

Caption: Convergent biosynthetic pathway of Sesquicillin, merging the mevalonate-derived diterpene core with a polyketide-derived pyrone via prenylation.[1]

Part 4: Production & Isolation Protocols

Fermentation Protocol (Albophoma sp.)[2]

This protocol is based on the standard submerged fermentation techniques used for Albophoma metabolites (e.g., FKI-1778).[1]

A. Seed Culture Preparation

-

Medium: Potato Dextrose Broth (PDB) or Waksman Medium (2% Glucose, 0.5% Peptone, 0.5% Meat Extract, 0.3% NaCl, 0.3% CaCO₃).[1]

-

Inoculation: Transfer mycelial loop from a fresh slant (PDA) into 100 mL medium in a 500 mL Erlenmeyer flask.

-

Incubation: 3 days at 27°C, rotary shaker (200 rpm).

B. Production Fermentation

-

Medium Composition (per Liter):

-

Process: Inoculate 2-5% (v/v) of seed culture into production flasks.

-

Conditions: Incubate at 27°C for 96–120 hours (4–5 days) with vigorous shaking (200 rpm) to ensure oxygenation for the oxidative tailoring steps.

Isolation & Purification Workflow

Sesquicillin is lipophilic and predominantly intracellular or associated with the mycelium/broth solids, though some release into the supernatant occurs.

Caption: Step-by-step downstream processing workflow for the isolation of Sesquicillin from fungal fermentation broth.

Detailed Steps:

-

Extraction: Mix the whole culture broth with an equal volume of Acetone or Ethyl Acetate. Agitate for 1 hour. Filter to remove mycelial debris.[1] Evaporate the organic solvent to yield a crude oily residue.

-

Primary Fractionation (Silica Gel): Load crude extract onto a silica gel column. Elute with a gradient of Hexane:Ethyl Acetate (from 100:0 to 0:100).[1] Sesquicillin typically elutes in the mid-polarity fractions (e.g., 50:50).[1]

-

Size Exclusion (Sephadex LH-20): Dissolve active fractions in Methanol and pass through a Sephadex LH-20 column to remove high-molecular-weight pigments and fatty acids.[1]

-

Final Purification (HPLC): Use a C18 (ODS) preparative column.[1]

References

-

Uchida, R., et al. (2005). "New sesquicillins, insecticidal antibiotics produced by Albophoma sp.[1][4] FKI-1778."[3][1][4] The Journal of Antibiotics, 58(6), 397-404.[1] Link

-

Engel, L., et al. (1998). "Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction."[1] The Journal of Antibiotics, 51(5), 518-521.[1] Link

-

Jeong, H.W., et al. (2002). "Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines."[1] Bioorganic & Medicinal Chemistry, 10(10), 3129-3134.[1] Link

-

Matsuda, D., et al. (2013). "Genome mining of fungal meroterpenoids: discovery of the biosynthetic gene cluster for the pyrano-diterpene, subglutinol."[1] (Contextual reference for pyrano-diterpene biosynthesis). ChemBioChem, 14(15).[1] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) | MDPI [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery of Acremochlorins O-R from an Acremonium sp. through Integrated Genomic and Molecular Networking [mdpi.com]

An In-depth Technical Guide to the Sesquicillin Family of Fungal Metabolites

A Senior Application Scientist's Field-Proven Insights into the Physicochemical Properties and Experimental Analysis of Sesquicillin A, a Representative Analogue

A Note on Sesquicillin F: Initial research into the topic "Physicochemical properties of Sesquicillin F" has found no specific, verifiable data for a compound with this designation in the peer-reviewed scientific literature or chemical databases. The primary literature consistently documents the isolation of Sesquicillins A, B, C, D, and E from the fungus Albophoma sp. FKI-1778.[1][2] Therefore, this guide provides a comprehensive technical overview of the well-characterized analogue, Sesquicillin A , as a representative of this compound class. The methodologies and data presented herein establish a foundational framework for the potential investigation of any further sesquicillin analogues.

Introduction and Scientific Context

Fungi are prolific producers of structurally novel secondary metabolites, which have historically been a cornerstone of drug discovery.[2] Within this vast chemical space, sesquiterpenoids—a class of C15 terpenoids—exhibit remarkable structural diversity and a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[3][4]

The sesquicillin family, produced by the fungal strain Albophoma sp. FKI-1778, represents a unique group of pyrano-diterpene metabolites.[1][2] First isolated from a soil sample in Kagoshima, Japan, these compounds, particularly Sesquicillin A, have garnered interest for their notable insecticidal and cytotoxic effects.[2][5] This guide offers a detailed examination of the core physicochemical properties, analytical methodologies, and biological significance of Sesquicillin A, providing researchers and drug development professionals with a practical and scientifically grounded resource.

Chemical Identity and Physicochemical Profile

The fundamental starting point for any new chemical entity is establishing its identity and core physical properties. These data govern everything from experimental design (e.g., solvent selection) to predicting its behavior in biological systems.

Core Molecular Attributes

The structural foundation of Sesquicillin A is a complex pyrano-diterpene skeleton.[1] Its identity is defined by the following key parameters, which are crucial for database registration, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | 3-[[(1S,4aS,5R,6R,8aS)-6-(acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one | [5] |

| Molecular Formula | C₂₉H₄₂O₅ | [5] |

| Molecular Weight | 470.6 g/mol | [5] |

| CAS Number | 51103-58-3 | [5] |

| Appearance | Solid | [5] |

| Origin | Fungal Metabolite (Albophoma sp.) | [5] |

Solubility Profile

Solubility is a critical parameter that dictates the choice of solvents for extraction, purification, and formulation, as well as influencing bioavailability.[6] Sesquicillin A is classified as a lipophilic compound, consistent with its terpenoid nature.

| Solvent | Solubility | Rationale for Use |

| Dichloromethane | Soluble | [5] |

| DMSO | Soluble | [5] |

| Ethanol | Soluble | [5] |

| Methanol | Soluble | [5] |

| Water | Practically Insoluble | Inferred |

Experimental Methodologies: From Fungus to Pure Compound

The integrity of all subsequent analytical and biological data rests on the successful isolation and purification of the target compound. The protocols described here are based on established methods for fungal metabolites and represent a self-validating workflow.

Fungal Fermentation and Extraction

The production of sesquicillins is achieved through submerged fermentation of Albophoma sp. FKI-1778. The choice of a nutrient-rich medium is causal to maximizing the yield of secondary metabolites.

Protocol 1: Fermentation and Crude Extract Preparation

-

Inoculation: Inoculate a seed culture of Albophoma sp. FKI-1778 in a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Fermentation: Incubate the culture under optimal conditions (e.g., 25-28°C, with shaking) for a period determined by growth and metabolite production curves (typically 14-21 days).

-

Harvesting: Separate the culture broth from the mycelia via centrifugation.

-

Extraction:

-

Extract the supernatant (the liquid broth) exhaustively with an organic solvent like ethyl acetate. The polarity of ethyl acetate is optimized to recover a broad range of moderately polar to non-polar metabolites.

-

Combine all organic extracts.

-

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract. This step must be performed at a controlled temperature (e.g., <40°C) to prevent thermal degradation of the target compounds.

Purification Workflow

Purification involves a multi-step chromatographic process, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques. This tiered approach is essential for efficiently isolating the target compound from a complex mixture.

Protocol 2: Multi-Step Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel and load it onto a larger silica gel column.

-

Elute the column with a step gradient of solvents, typically increasing in polarity (e.g., starting with 100% chloroform and gradually adding methanol).[2] This initial step separates the extract into fractions based on polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of sesquicillins.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the enriched fractions from the silica gel step and concentrate them.

-

Inject the concentrated sample onto a preparative reverse-phase HPLC column (e.g., ODS or C18).

-

Elute with an isocratic or gradient mobile phase (e.g., methanol/water or acetonitrile/water). Reverse-phase HPLC separates compounds based on hydrophobicity, providing a different selectivity mechanism from the normal-phase silica column, which is key to achieving high purity.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to Sesquicillin A.

-

-

Purity Verification:

-

Assess the purity of the isolated compound using analytical HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to achieve >95% purity for use in biological and detailed spectroscopic analysis.

-

Isolation and Purification Workflow Diagram

The following diagram illustrates the logical flow from the raw fungal culture to the purified active compound.

Caption: Workflow for the isolation and purification of Sesquicillin A.

Spectroscopic and Spectrometric Characterization

The definitive proof of a molecule's structure comes from a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

-

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Reveals the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).

-

2D NMR (COSY, HMBC, HSQC): These experiments establish correlations between atoms, allowing for the unambiguous assembly of the molecular structure. The structural elucidation of Sesquicillins B through E relied heavily on these advanced NMR experiments.[1]

-

-

Mass Spectrometry (MS): MS provides the precise molecular weight and elemental formula of a compound, which is a critical validation of its identity.

-

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) can determine the mass of a molecule with extremely high accuracy (typically <5 ppm error), allowing for the confident assignment of its molecular formula (C₂₉H₄₂O₅ for Sesquicillin A).[5]

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems (alternating double and single bonds) within the molecule, which are often responsible for its color and can serve as a useful chromophore for detection during HPLC.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), C-O bonds) based on their characteristic vibrational frequencies.

Biological Context and Significance

The physicochemical properties of a molecule are directly linked to its biological activity. The lipophilicity and specific functional groups of Sesquicillin A enable it to interact with biological systems, leading to observed cytotoxic and insecticidal effects.

-

Cytotoxicity: Sesquicillin A has demonstrated cytotoxicity against Jurkat cells (a human T-lymphocyte cell line) with an IC₅₀ value of 34 µM.[5] It has also been shown to inhibit the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G1 phase.[5]

-

Insecticidal Activity: The compound is active against Artemia salina (brine shrimp), with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml, indicating its potential as a lead compound for the development of new insecticides.[5]

The presence of reactive functional groups and a defined three-dimensional shape, governed by its chemical structure, are the causal factors behind these activities, allowing the molecule to bind to specific biological targets and disrupt cellular processes.

Conclusion

Sesquicillin A, as a representative of the sesquicillin family from Albophoma sp., is a structurally complex fungal metabolite with significant biological potential. Its physicochemical profile—characterized by high lipophilicity and a specific arrangement of functional groups—is fundamental to its isolation, analysis, and biological function. The detailed experimental workflows and analytical data presented in this guide provide a robust framework for researchers engaged in the study of natural products, from initial discovery and characterization to the exploration of their therapeutic or agrochemical applications.

References

-

Uchida, R., Imasato, R., Yamaguchi, Y., Masuma, R., Shiomi, K., Tomoda, H., & Omura, S. (2005). New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778. The Journal of Antibiotics, 58(6), 397–404. Available at: [Link]

-